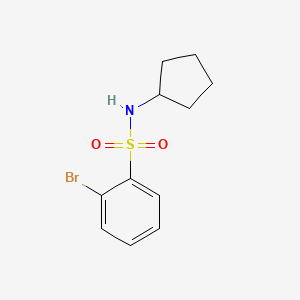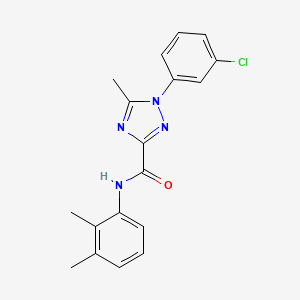
Bis(2-hexyldecyl) 5,5'-((4-hydroxybutyl)azanediyl)dipentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hexyldecyl) 5,5’-((4-hydroxybutyl)azanediyl)dipentanoate is a synthetic lipid compound. It is a colorless oily material that has gained attention due to its role as a component in lipid nanoparticles used in mRNA vaccines, such as the SARS-CoV-2 vaccine developed by BioNTech and Pfizer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Bis(2-hexyldecyl) 5,5’-((4-hydroxybutyl)azanediyl)dipentanoate involves a reductive amination reaction. In this process, 4-aminobutanol is condensed with a lipid aldehyde, using sodium triacetoxyborohydride as the reducing agent to convert the intermediate imines to the amine of the product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of silica gel columns and specific solvent systems, such as chloroform-methanol, to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-hexyldecyl) 5,5’-((4-hydroxybutyl)azanediyl)dipentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
Bis(2-hexyldecyl) 5,5’-((4-hydroxybutyl)azanediyl)dipentanoate has several scientific research applications:
Chemistry: It is used in the synthesis of lipid nanoparticles for drug delivery systems.
Biology: The compound is employed in the study of lipid interactions and membrane dynamics.
Industry: The compound is used in the production of various pharmaceutical and biotechnological products.
Mecanismo De Acción
The mechanism of action of Bis(2-hexyldecyl) 5,5’-((4-hydroxybutyl)azanediyl)dipentanoate involves its role as a component of lipid nanoparticles. These nanoparticles encapsulate and protect mRNA, promoting its uptake into cells. Once inside the cells, the acidic environment within the endosome protonates the compound, leading to the release of the mRNA into the cytoplasm for translation and protein expression .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-hexyldecyl) 6,6’-((4-hydroxybutyl)azanediyl)dihexanoate
- Bis(2-hexyldecyl) 5,5’-((4-hydroxybutyl)azanediyl)dipentanoate
Uniqueness
Bis(2-hexyldecyl) 5,5’-((4-hydroxybutyl)azanediyl)dipentanoate is unique due to its specific structure, which allows it to effectively encapsulate and protect mRNA in lipid nanoparticles. This property makes it particularly valuable in the development of mRNA vaccines .
Propiedades
Fórmula molecular |
C46H91NO5 |
|---|---|
Peso molecular |
738.2 g/mol |
Nombre IUPAC |
2-hexyldecyl 5-[[5-(2-hexyldecoxy)-5-oxopentyl]-(4-hydroxybutyl)amino]pentanoate |
InChI |
InChI=1S/C46H91NO5/c1-5-9-13-17-19-23-33-43(31-21-15-11-7-3)41-51-45(49)35-25-27-37-47(39-29-30-40-48)38-28-26-36-46(50)52-42-44(32-22-16-12-8-4)34-24-20-18-14-10-6-2/h43-44,48H,5-42H2,1-4H3 |
Clave InChI |
RVEKJUPVCQPQQI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)COC(=O)CCCCN(CCCCC(=O)OCC(CCCCCC)CCCCCCCC)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


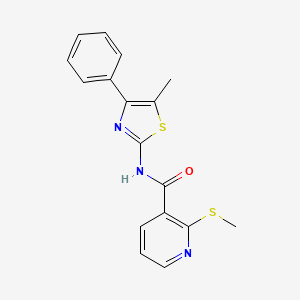
![(3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol](/img/structure/B13360600.png)
![6-Methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13360601.png)
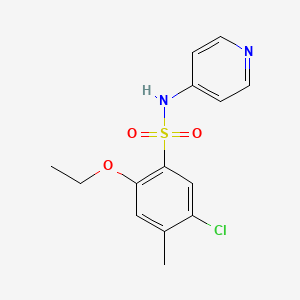
![N-[1'-methyl-2'-(methylsulfanyl)-1',4'dihydrospiro(adamantane-2,5'-imidazole)-4'-ylidene]cyclohexanamine](/img/structure/B13360615.png)
![6-(3,4-Dimethoxybenzyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360616.png)
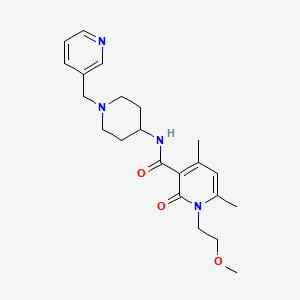
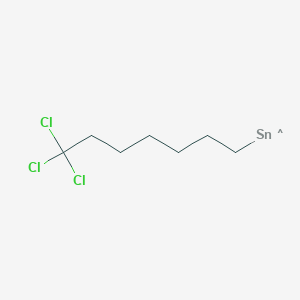
![2-chloro-N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide](/img/structure/B13360646.png)

![2-(1H-tetraazol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13360665.png)
